molecular formula C9H20O B100318 2,2-Dimethyl-3-heptanol CAS No. 19549-70-3

2,2-Dimethyl-3-heptanol

Cat. No.: B100318
CAS No.: 19549-70-3
M. Wt: 144.25 g/mol
InChI Key: QENWAAAGDINHGE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-heptanol is an organic compound with the molecular formula C₉H₂₀O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the third carbon atom in a heptane chain, with two methyl groups attached to the second carbon atom. This compound is also known by its IUPAC name, 3-Heptanol, 2,2-dimethyl-.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-3-heptanol can be synthesized through various methods, including:

  • Grignard Reaction: : One common method involves the reaction of 2,2-dimethyl-3-heptanone with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction proceeds as follows: [ \text{2,2-Dimethyl-3-heptanone} + \text{CH}_3\text{MgBr} \rightarrow \text{this compound} ] This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

  • Reduction of Ketones: : Another method involves the reduction of 2,2-dimethyl-3-heptanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction process converts the ketone group to a hydroxyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation of the corresponding ketone. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-heptanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,2-dimethyl-3-heptanone using oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).

    Dehydration: When heated with concentrated sulfuric acid (H₂SO₄), this compound can undergo dehydration to form alkenes, such as 2,2-dimethyl-3-heptene.

    Esterification: The hydroxyl group of this compound can react with carboxylic acids or acid anhydrides to form esters. For example, reacting with acetic acid (CH₃COOH) in the presence of a catalyst like sulfuric acid yields 2,2-dimethyl-3-heptyl acetate.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.

    Dehydration: Concentrated sulfuric acid, elevated temperatures.

    Esterification: Carboxylic acids or acid anhydrides, sulfuric acid as a catalyst.

Major Products Formed

    Oxidation: 2,2-Dimethyl-3-heptanone.

    Dehydration: 2,2-Dimethyl-3-heptene.

    Esterification: Various esters, such as 2,2-dimethyl-3-heptyl acetate.

Scientific Research Applications

2,2-Dimethyl-3-heptanol has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Solvent: Due to its alcohol functional group, it can be used as a solvent in chemical reactions and extractions.

    Flavor and Fragrance Industry: The compound may be used as a flavoring agent or fragrance component due to its pleasant odor.

    Biological Studies: It can be used in studies involving the metabolism and enzymatic reactions of alcohols.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-heptanol in chemical reactions involves the nucleophilic attack of the hydroxyl group on electrophilic centers. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the loss of hydrogen atoms. In dehydration reactions, the hydroxyl group is eliminated, forming a double bond. In esterification, the hydroxyl group reacts with carboxylic acids to form ester linkages.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-heptanone: The ketone analog of 2,2-dimethyl-3-heptanol, differing by the presence of a carbonyl group instead of a hydroxyl group.

    2,2-Dimethyl-3-hexanol: A similar alcohol with a shorter carbon chain.

    3-Heptanol: A similar alcohol without the two methyl groups on the second carbon atom.

Uniqueness

This compound is unique due to the presence of two methyl groups on the second carbon atom, which influences its reactivity and physical properties. This structural feature makes it distinct from other heptanols and contributes to its specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

2,2-dimethylheptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-5-6-7-8(10)9(2,3)4/h8,10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENWAAAGDINHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313652
Record name 2,2-Dimethyl-3-heptanol
Source EPA DSSTox
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Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19549-70-3
Record name 2,2-Dimethyl-3-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19549-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Heptanol, 2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Heptanol,2-dimethyl-
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Record name 2,2-Dimethyl-3-heptanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20 g (0.232 mol) of pivaldehyde dissolved in 600 mL of THF was added to a 2 L 3-neck round bottom flask equipped with a magnetic stir bar, thermometer and rubber stopper. The vessel was maintained under N2. The reaction mixture was cooled to −65° C. in a dry ice/acetone bath. 112 mL (0.279 mmol) of a 2.5 M BuLi solution in hexane was slowly added in 5 mL portions with a 20 mL glass syringe, maintaining the temperature below −55° C. The reaction was stirred at −60° C. for one hour, then allowed to warm to −5° C. over one hour. The reaction was cooled again to −60° C. and slowly quenched with NH4Cl/H2O solution, maintaining the temperature below −50° C. 100 mL of water were added and the reaction was allowed to warm to room temperature. The THF was removed on a rotary evaporator with a bath temperature of 25° C. until an oil was observed. The product was extracted with ethyl ether, and the ether was dried and evaporated carefully to yield 31.0 g of 2,2-dimethyl-heptan-3-ol that was used directly in a subsequent oxidation reaction. 1H NMR (CDCl3, 500 MHz) δ (ppm): 3.2 (m, 1H), 1.2-1.7 (m, 3H), 0.93 (m, 3H), 0.89 (s, 9H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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